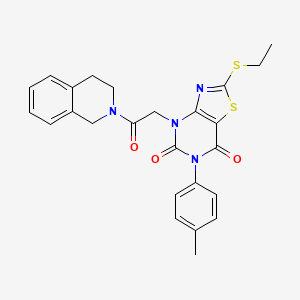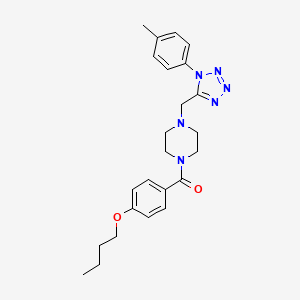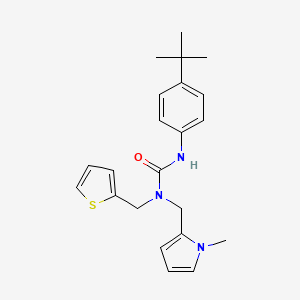
6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide, also known as BPC, is a synthetic compound that has gained attention for its potential therapeutic applications. BPC belongs to the class of chroman derivatives and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
The synthesis of compounds related to "6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide" involves complex chemical processes that yield compounds with potential applications in materials science, pharmaceuticals, and research tools. The crystal structures of these compounds often exhibit interesting features such as centrosymmetric hydrogen-bonded dimers, controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding, which could be important for designing new materials with specific properties. Supramolecular aggregation in these compounds is influenced by their molecular geometry and interaction forces, indicating their potential utility in forming novel crystalline structures with unique properties (Kranjc et al., 2012).
Synthetic Studies and Derivatives
Research on derivatives of "6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide" explores the synthesis of novel compounds that could serve as precursors for further chemical transformations or as bioactive molecules. For example, studies have focused on creating bis-heterocyclic amine and carboxamide derivatives through synthetic pathways that may be relevant for developing new drugs or chemical probes for biological systems (Abdelrazek et al., 2012).
Molecular Interactions and Properties
Investigations into the structural properties and interactions within molecules related to "6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide" provide insights into their potential applications in designing more efficient chemical reactions and understanding the fundamental aspects of molecular interactions. Studies on peri-interactions and bond formation between electron-rich atomic centers and N-phenylcarboxamides or nitroalkenyl groups offer valuable information for the development of novel organic compounds with enhanced reactivity and specificity (O'Leary et al., 2005).
Biological Activity and Catalysis
Some derivatives of "6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide" exhibit biological activity, which could be leveraged for therapeutic applications. The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for antibacterial and antifungal activities demonstrate the potential of these compounds in medicinal chemistry. The use of environmentally benign catalysts for their synthesis underlines the importance of sustainable chemistry practices in developing new bioactive molecules (Ighilahriz-Boubchir et al., 2017).
Eigenschaften
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-ethylsulfanyl-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-3-33-24-26-22-21(34-24)23(31)29(19-10-8-16(2)9-11-19)25(32)28(22)15-20(30)27-13-12-17-6-4-5-7-18(17)14-27/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWAIESOMJZEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)

![4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde](/img/structure/B2922102.png)
![N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide](/img/structure/B2922105.png)
![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)
![N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B2922111.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)
![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid](/img/structure/B2922117.png)